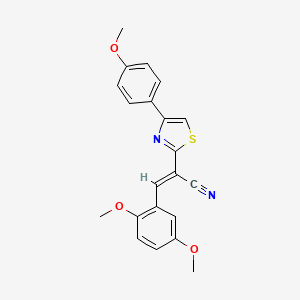

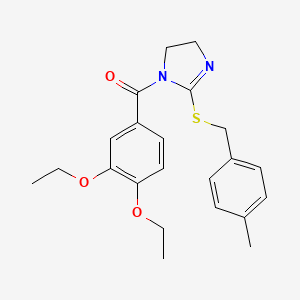

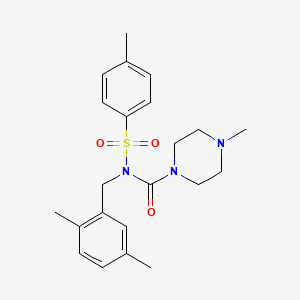

![molecular formula C12H13F2NO4S B2953967 methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate CAS No. 1327174-92-4](/img/structure/B2953967.png)

methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate, also known as Difluoroacrylate, is a synthetic compound that has gained significant attention in scientific research. This compound has been extensively studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Aplicaciones Científicas De Investigación

Polymer Synthesis and Modification

CF3S(O)n-containing Enaminones as Precursors for the Synthesis of Pyrimidine-4(3H)-ones : Methyl 3-(dimethylamino) acrylates, including derivatives like methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate, have been synthesized and utilized for reactions with aliphatic and aromatic amidines. This process yields 2,5-substituted 4(3H)-pyrimidones, indicating the compound's role in synthesizing complex nitrogen-containing heterocycles, a key class of compounds with wide-ranging applications in pharmaceuticals and agrochemicals (Sokolenko et al., 2017).

Synergistic Effect in Polymerization : Research demonstrated an unusual synergistic effect between 1-butyl-3-methylimidazolium hexafluorophosphate and dimethyl sulfoxide for the atom transfer radical polymerization (ATRP) of methyl acrylate using a catalytic system. This study highlights the compound's potential in facilitating very fast reactions and producing polymers with very low dispersity, which is crucial for applications requiring precise polymer architectures (Mendes et al., 2014).

Material Science and Engineering

Hydrophobically Modified Sulfobetaine Copolymers : The research involved postpolymerization modification of an activated ester precursor, poly(pentafluorophenyl acrylate), employing a zwitterionic amine. This novel synthetic approach towards sulfobetaine (co)polymers containing hydrophobic components showcases the versatility of acrylate derivatives in creating materials with antifouling properties, hemocompatibility, and stimulus-responsive behavior, critical for biomedical applications (Woodfield et al., 2014).

Electroactive Membranes for Ionic Liquid : A study focused on the RAFT synthesis of ABA triblock copolymers incorporating 2-(dimethylamino)ethyl acrylate demonstrates its application in creating ionic liquid-containing electroactive membranes. These materials exhibit desirable thermomechanical properties and actuation responses, pointing to the potential use in electroactive devices (Wu et al., 2012).

Propiedades

IUPAC Name |

methyl (Z)-2-(2,5-difluorophenyl)sulfonyl-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO4S/c1-15(2)7-11(12(16)19-3)20(17,18)10-6-8(13)4-5-9(10)14/h4-7H,1-3H3/b11-7- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTCLYQFKUPRBR-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

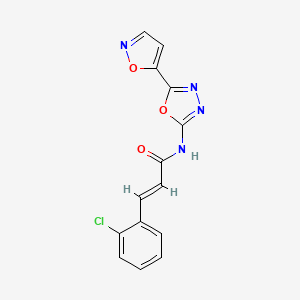

![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2953886.png)

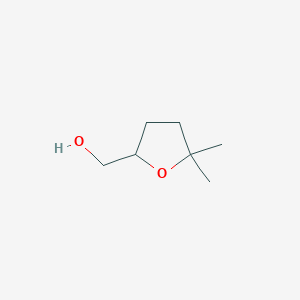

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)

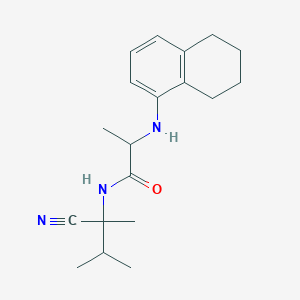

![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)methyl]piperidine dihydrochloride](/img/structure/B2953905.png)